molecular formula C16H21ClN2 B12763658 N,N-Diallyltryptamine hydrochloride CAS No. 109841-72-7

N,N-Diallyltryptamine hydrochloride

Cat. No.: B12763658
CAS No.: 109841-72-7
M. Wt: 276.80 g/mol
InChI Key: DCMIDDYVTZZZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyltryptamine hydrochloride: is a synthetic tryptamine derivative that has been identified as a new psychoactive substance. It is known for its weak psychoactive properties and has been used as an intermediate in the preparation of radiolabeled diethyltryptamine . This compound belongs to the tryptamine family, which is known for its various psychoactive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-Diallyltryptamine hydrochloride typically involves the substitution reaction of tryptamine derivatives. One method involves using 5-methoxytryptamine as the starting material, with dimethylformamide (DMF) as the solvent. The substitution reaction is carried out under the presence of an organic amine solid-carried catalyst and propenyl chloride. The product is then salified with hydrochloric acid to obtain this compound .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The use of organic amine solid-carried catalysts helps in improving the reaction process and reducing post-reaction treatment complexities. This method is suitable for large-scale production due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyltryptamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-Diallyltryptamine hydrochloride involves its interaction with serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to changes in sensory perception, mood, and thought processes. The compound’s effects are mediated through the activation of specific molecular targets and pathways involved in serotonin signaling .

Comparison with Similar Compounds

N,N-Diallyltryptamine hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its weak psychoactive properties compared to other tryptamines. This makes it a valuable compound for research purposes, as it allows for the study of tryptamine effects without the intense psychoactive experiences associated with other compounds .

Properties

CAS No.

109841-72-7

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h3-8,13,17H,1-2,9-12H2;1H

InChI Key

DCMIDDYVTZZZSF-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC1=CNC2=CC=CC=C21)CC=C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.